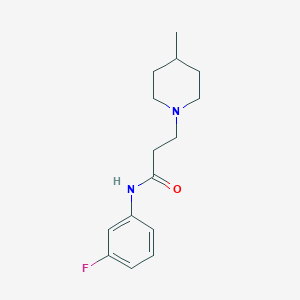

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c1-12-5-8-18(9-6-12)10-7-15(19)17-14-4-2-3-13(16)11-14/h2-4,11-12H,5-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHSPGQOWNOABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-fluoroaniline with an appropriate acylating agent to form an intermediate compound.

Piperidine Introduction: The intermediate is then reacted with 4-methylpiperidine under controlled conditions to introduce the piperidine moiety.

Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction, typically using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods: Industrial production of N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms, such as the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as a fluorinated piperidine derivative, exhibits a molecular formula of C_{16}H_{22}F_{1}N_{1}O and a molecular weight of approximately 267.35 g/mol. The presence of the fluorine atom enhances its biological activity and lipophilicity, which are critical for drug design.

Analgesic Activity

Research has demonstrated that derivatives of N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide exhibit potent analgesic properties. A study highlighted the synthesis of several analogs that were evaluated for their effectiveness as TRPV1 antagonists, which are crucial in pain signaling pathways. Notably, compounds derived from this structure showed significant inhibition of capsaicin-induced pain responses in animal models, indicating their potential utility in treating neuropathic pain .

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. In a study evaluating various propanamide analogs, N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide was found to be effective in reducing seizures in maximal electroshock seizure (MES) tests. The pharmacological profile suggested that modifications to the piperidine moiety could enhance anticonvulsant activity, making these compounds candidates for further development in epilepsy treatment .

Case Study 1: TRPV1 Antagonism

A series of studies focused on the structure-activity relationship (SAR) of N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide analogs revealed that specific substitutions could significantly enhance TRPV1 binding affinity. For instance, modifications to the piperidine ring led to compounds with IC50 values in the nanomolar range, demonstrating their potential as effective analgesics with minimal side effects .

| Compound | IC50 (nM) | Binding Affinity | Comments |

|---|---|---|---|

| Compound A | 0.2 | High | Excellent TRPV1 antagonist |

| Compound B | 6.3 | Moderate | Effective but less potent |

Case Study 2: Anticonvulsant Evaluation

In another investigation, analogs were synthesized and tested for anticonvulsant efficacy using established protocols (e.g., MES and scPTZ tests). The results indicated that certain derivatives of N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide exhibited significant protective effects against seizures at specified doses, positioning them as promising candidates for further clinical evaluation in epilepsy therapy .

Conclusion and Future Directions

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide shows considerable promise across various therapeutic areas, particularly in pain management and seizure control. Ongoing research into its pharmacological profiles and SAR will likely yield new insights into optimizing its efficacy and safety profiles.

Future studies should focus on:

- Detailed clinical trials to assess safety and efficacy.

- Exploration of additional modifications to enhance therapeutic outcomes.

- Investigation into potential side effects associated with long-term use.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide exerts its effects is primarily related to its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to specific targets, while the piperidine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Fluorofentanyl Isomers (e.g., Meta-Fluorofentanyl)

- Structure : N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (meta-fluorofentanyl) shares the 3-fluorophenyl group but includes a phenethyl-piperidine chain instead of 4-methylpiperidine.

- Activity: Meta-fluorofentanyl is a potent opioid receptor agonist, with the phenethyl-piperidine moiety critical for μ-opioid receptor binding. The 4-methylpiperidine in the target compound may reduce opioid activity due to steric hindrance but could enhance selectivity for non-opioid targets .

- Pharmacokinetics : Fluorine at the meta position improves blood-brain barrier penetration in fluorofentanyl analogs, a property likely shared by the target compound .

N-(3-Fluorophenyl)-3-(6-isopropyl-2-methyl-7,8-dioxonaphthalen-1-yl)propanamide (21a)

- Structure : Features a bulky naphthalenyl substituent instead of 4-methylpiperidine.

- Activity : This compound inhibits indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 1 (HDAC1), highlighting how aromatic substituents can shift activity toward epigenetic targets. The 4-methylpiperidine in the target compound may lack the steric bulk required for HDAC inhibition .

Piperidine-Containing Propanamides

3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide

- Structure : Incorporates a sulfamoylphenyl group and a benzyl-piperidine chain.

- The benzyl group may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), unlike the target compound’s 4-methylpiperidine, which is more likely to interact with amine-binding receptors .

3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide

- Structure : Contains a phenylsulfanyl group and piperidine-sulfonyl moiety.

- Activity : The sulfonyl group improves metabolic stability but may reduce membrane permeability. The target compound’s 4-methylpiperidine lacks sulfonyl electronegativity, suggesting divergent target profiles .

Heterocyclic Propanamide Derivatives

N-(3-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 8)

- Structure : Substitutes 4-methylpiperidine with a triazole ring.

- Activity : Triazole-containing analogs demonstrate neuroprotective effects in SH-SY5Y cells, with EC₅₀ values ranging from 10–50 μM. The 4-methylpiperidine group may confer higher lipophilicity, improving CNS penetration compared to triazole derivatives .

N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926)

- Structure : Features a biphenylmethyl group and pyridyl substituent.

- Activity : This compound is an acetylcholinesterase inhibitor (IC₅₀ = 2.3 μM), suggesting that replacing the pyridyl group with 4-methylpiperidine in the target compound may alter binding to the enzyme’s catalytic site .

Biological Activity

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known by its CAS number 428840-21-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21FN2O

- Molecular Weight : 250.35 g/mol

-

Chemical Structure :

The compound features a fluorinated phenyl group and a piperidine moiety, which are critical for its biological activity.

Pharmacological Effects

Research indicates that N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide exhibits various pharmacological activities, particularly as a potential antagonist for certain receptors. The following table summarizes key findings from studies on its biological activity:

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has highlighted the importance of specific substituents on the phenyl and piperidine rings for enhancing biological activity. For instance, modifications to the piperidine nitrogen or the fluorine position on the phenyl ring have shown to impact receptor binding and efficacy significantly.

Case Studies

-

Analgesic Activity in Neuropathic Pain Models

- In a study examining neuropathic pain, N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide demonstrated significant analgesic effects compared to control groups, indicating its potential role in pain management therapies. The compound's mechanism was linked to TRPV1 receptor antagonism, which is crucial in pain signaling pathways.

-

Neuroprotective Effects

- Another investigation focused on the compound's AChE inhibitory activity, where it showed promising results in enhancing cognitive function in preclinical models of Alzheimer's disease. The binding free energy calculated through molecular docking simulations suggested strong interactions with the AChE enzyme, supporting its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. Key steps include:

- Step 1 : Formation of the 4-methylpiperidine intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Coupling with 3-fluorophenylacetic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Optimization Parameters :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction efficiency in cascade reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .

Table 1 : Comparison of Synthesis Conditions from Literature

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amide Coupling | EDC/HOBt | DCM | 0–5 | 85 | |

| Piperidine Formation | NaBH₃CN | MeOH | 25 | 78 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl and piperidine groups. Key signals:

- Fluorine-induced splitting in aromatic protons (δ 6.8–7.2 ppm) .

- Piperidine methyl protons at δ 1.2–1.5 ppm .

- X-ray Crystallography : SHELX programs (SHELXL) resolve crystal packing and hydrogen-bonding networks. High-resolution data (d < 0.8 Å) ensures accuracy .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~319.4 g/mol) .

Q. What are the key physicochemical properties (e.g., solubility, logP) that influence its research applications?

- Methodological Answer :

- logP : Calculated ~2.8 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions.

- Stability : Susceptible to hydrolysis at extreme pH; store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for target engagement?

- Methodological Answer :

- Analog Synthesis : Replace the 3-fluorophenyl group with chloro/nitro substituents or modify the piperidine methyl group to ethyl/cyclopropyl .

- Biological Testing : Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays.

- Data Analysis : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to identify pharmacophores .

Table 2 : SAR of Propanamide Analogs (Hypothetical Data)

| Substituent | logP | IC₅₀ (nM) | Target Affinity |

|---|---|---|---|

| 3-Fluorophenyl | 2.8 | 120 | Moderate |

| 4-Chlorophenyl | 3.1 | 85 | High |

| 3-Nitrophenyl | 3.3 | 220 | Low |

Q. What computational approaches are recommended for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of dopamine receptors (PDB: 6CM4).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic pockets (piperidine methyl) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .

- PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo plasma concentrations to adjust dosing regimens.

- Tissue Distribution Studies : Radiolabel the compound to track accumulation in target organs .

Q. How can metabolic stability be improved through rational molecular modifications?

- Methodological Answer :

- Block Metabolic Hotspots : Introduce deuterium at benzylic positions or replace labile groups (e.g., methylpiperidine → spirocyclic analogs) .

- Enzyme Inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical studies .

Q. What crystallization techniques produce high-quality crystals for X-ray diffraction analysis?

- Methodological Answer :

- Vapor Diffusion : Use 24-well plates with 2:1 ratio of compound solution (in DMSO) to precipitant (PEG 4000).

- Cryoprotection : Soak crystals in 25% glycerol before flash-freecing .

Q. What methods validate target engagement and mechanism of action in cellular models?

- Methodological Answer :

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate receptor expression and measure downstream signaling (e.g., cAMP levels) .

- Biochemical Assays : Western blotting for phosphorylated ERK or β-arrestin recruitment .

Q. How should researchers approach the optimization of synthetic routes for multigram-scale production?

- Methodological Answer :

- Process Chemistry : Replace chromatography with recrystallization (solvent: ethanol/water).

- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.